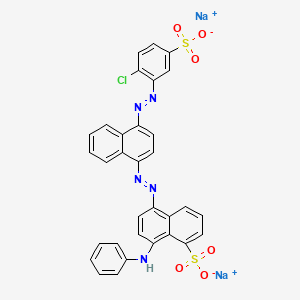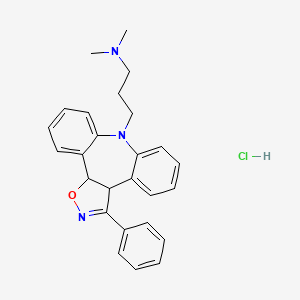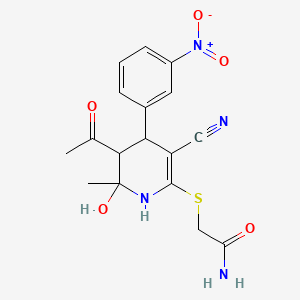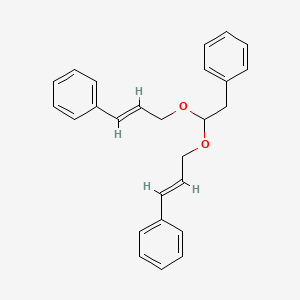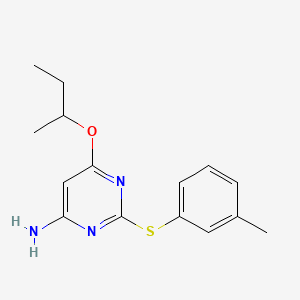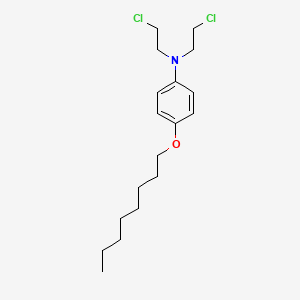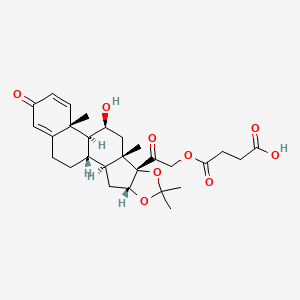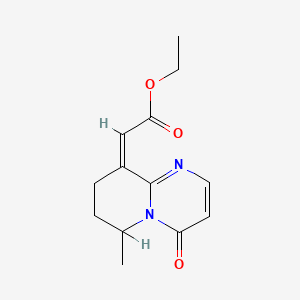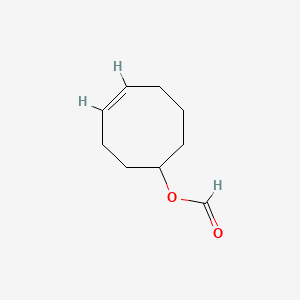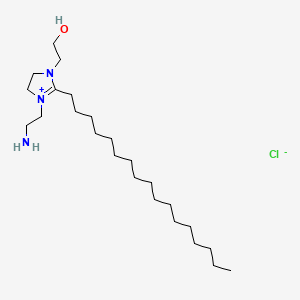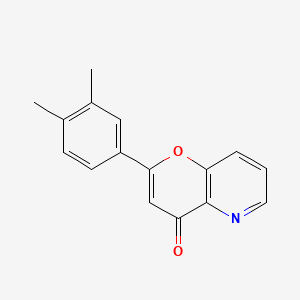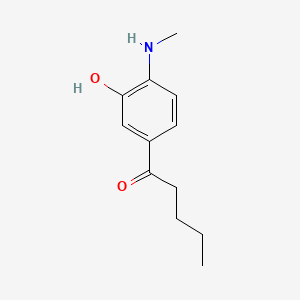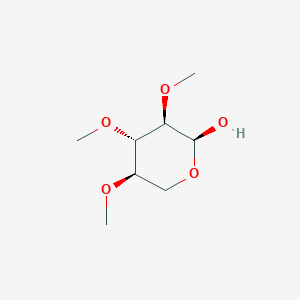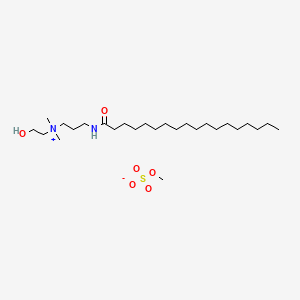
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations for personal care products, detergents, and other cleaning agents due to its ability to reduce surface tension and enhance the spreading and wetting properties of liquids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.
Quaternization Reaction: The resulting amide is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form the quaternary ammonium compound.
Sulphation: Finally, the quaternary ammonium compound is treated with methyl sulphate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Varied depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology for its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of liquids. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate
Uniqueness
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is unique due to its specific combination of surfactant properties and antimicrobial effects. Its ability to reduce surface tension and disrupt microbial cell membranes makes it particularly valuable in both industrial and scientific applications.
Eigenschaften
CAS-Nummer |
61792-35-6 |
|---|---|
Molekularformel |
C26H56N2O6S |
Molekulargewicht |
524.8 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C25H52N2O2.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5-6(2,3)4/h28H,4-24H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
JOQAQKBSXCRNFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


